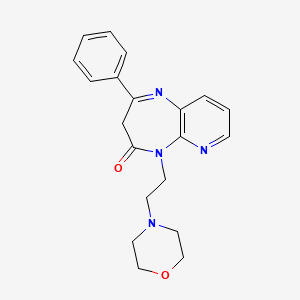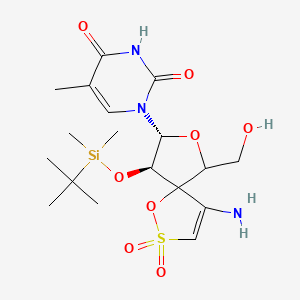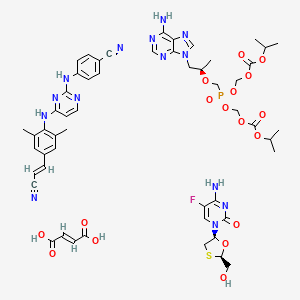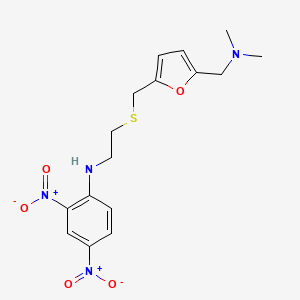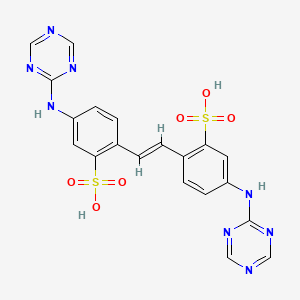
f-16(Pesticide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
F-16 is a pesticide used to control a variety of pests in agricultural settings. Pesticides like F-16 are essential for maintaining crop yields and ensuring food security by protecting crops from insects, weeds, and diseases. The compound is known for its effectiveness and relatively low toxicity to non-target organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of F-16 involves several chemical reactions, typically starting with the preparation of the core structure, followed by functionalization to introduce the active pesticidal groups. Common synthetic routes include:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Acylation: Introduction of acyl groups to form amides or esters.
Industrial Production Methods
Industrial production of F-16 involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes:
Raw Material Preparation: Purification and preparation of starting materials.
Reaction: Conducting the chemical reactions under controlled conditions (temperature, pressure, and pH).
Purification: Isolation and purification of the final product using techniques like crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
F-16 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of F-16 include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Acetyl chloride, benzoyl chloride.
Major Products
The major products formed from these reactions include various derivatives of F-16 with different functional groups, enhancing its pesticidal properties.
Applications De Recherche Scientifique
F-16 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on pest physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new pesticides and agrochemicals.
Mécanisme D'action
F-16 exerts its pesticidal effects by targeting specific molecular pathways in pests. The compound typically inhibits key enzymes involved in metabolic processes, leading to the disruption of cellular functions and ultimately causing the death of the pest. The exact molecular targets and pathways can vary depending on the pest species.
Comparaison Avec Des Composés Similaires
F-16 is compared with other similar pesticides to highlight its uniqueness. Similar compounds include:
Organophosphates: Known for their high toxicity and effectiveness.
Carbamates: Similar mode of action but with different chemical structures.
Pyrethroids: Synthetic analogs of natural pyrethrins with lower toxicity to mammals.
F-16 stands out due to its balanced efficacy and relatively low environmental impact compared to these compounds.
Propriétés
Numéro CAS |
14848-03-4 |
|---|---|
Formule moléculaire |
C20H16N8O6S2 |
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
2-[(E)-2-[2-sulfo-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonic acid |
InChI |
InChI=1S/C20H16N8O6S2/c29-35(30,31)17-7-15(27-19-23-9-21-10-24-19)5-3-13(17)1-2-14-4-6-16(8-18(14)36(32,33)34)28-20-25-11-22-12-26-20/h1-12H,(H,29,30,31)(H,32,33,34)(H,21,23,24,27)(H,22,25,26,28)/b2-1+ |
Clé InChI |
KRMMOHWZHDVMBQ-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)O |
SMILES canonique |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)




